molecular formula C36H43N3O10 B611140 TAMRA-PEG4-acid CAS No. 1909223-02-4

TAMRA-PEG4-acid

Cat. No.: B611140
CAS No.: 1909223-02-4
M. Wt: 677.75
InChI Key: AZESQZROUFRXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAMRA-PEG4-acid: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a red-fluorescent dye with excitation and emission maxima at 553 nm and 575 nm, respectively. The compound contains a carboxylic acid group, which allows it to react with primary amine groups to form stable amide bonds .

Scientific Research Applications

Chemistry: TAMRA-PEG4-acid is used as a fluorescent probe in various chemical assays. Its red-fluorescent properties make it suitable for labeling and tracking molecules in complex chemical reactions.

Biology: In biological research, this compound is used to label proteins and peptides. It helps in studying protein-protein interactions, cellular localization, and protein dynamics.

Medicine: The compound is used in the development of PROTACs, which are designed to selectively degrade target proteins. This has potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

Industry: this compound is used in the production of diagnostic kits and imaging agents. Its fluorescent properties enable the detection and quantification of biomolecules in various industrial applications.

Mechanism of Action

TAMRA-PEG4-acid is a dye derivative of TAMRA containing 3 PEG units . It is often used in research, but the specific mechanism of action may depend on the context of the research .

Safety and Hazards

TAMRA-PEG4-acid should be handled with care. It is recommended to use it only in a chemical fume hood and to wear chemical-resistant gloves and safety goggles . It should be stored at -20°C in the dark .

Future Directions

TAMRA-PEG4-acid is a reagent grade compound and is primarily used for research purposes . Its future directions are likely to be influenced by the outcomes of ongoing research in the field.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-PEG4-acid typically involves the conjugation of tetramethylrhodamine (TAMRA) with a polyethylene glycol (PEG) chain. The carboxylic acid group on the PEG chain reacts with the amine group on TAMRA in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to form a stable amide bond .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the activation of the carboxylic acid group on the PEG chain, followed by its reaction with the amine group on TAMRA under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: TAMRA-PEG4-acid undergoes substitution reactions where the carboxylic acid group reacts with primary amines to form amide bonds.

    Click Chemistry Reactions: The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

Common Reagents and Conditions:

    EDC and HATU: Used as activators for the formation of amide bonds.

    Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

Major Products:

    Amide Bonds: Formed when this compound reacts with primary amines.

    Triazole Linkages: Formed during CuAAC reactions.

Comparison with Similar Compounds

    Dibenzocyclooctyne-PEG4-acid: Another PEG-based linker used in click chemistry reactions.

    Alkyne-PEG4-maleimide: Used for conjugation with thiol groups in proteins and peptides.

    Biotin-PEG4-alkyne: Utilized for biotinylation of biomolecules, enabling their detection and purification.

Uniqueness: TAMRA-PEG4-acid is unique due to its red-fluorescent properties, which make it highly suitable for imaging and tracking applications. Its ability to form stable amide bonds and participate in click chemistry reactions further enhances its versatility in various scientific research applications.

Properties

IUPAC Name

5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43N3O10/c1-38(2)25-6-9-28-31(22-25)49-32-23-26(39(3)4)7-10-29(32)34(28)27-8-5-24(21-30(27)36(43)44)35(42)37-12-14-46-16-18-48-20-19-47-17-15-45-13-11-33(40)41/h5-10,21-23H,11-20H2,1-4H3,(H2-,37,40,41,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZESQZROUFRXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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